Bienvenue dans la boutique en ligne BenchChem!

N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

HPGDS inhibition pyrazolone structure–activity relationship

N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide (CAS 692265-92-2) is a synthetic pyrazolone–acetamide hybrid that functions as a nanomolar inhibitor of human hematopoietic prostaglandin D2 synthase (HPGDS). With a molecular weight of 231.25 Da and the formula C₁₂H₁₃N₃O₂, this compound combines a 3-methyl-5-oxo-pyrazoline pharmacophore with a para‑acetamidophenyl substituent, a structural arrangement that distinguishes it from both antipyrine‑derived metabolites and more complex HPGDS inhibitor chemotypes.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 692265-92-2
Cat. No. B2612907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide
CAS692265-92-2
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESCC1=CC(=O)N(N1)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C12H13N3O2/c1-8-7-12(17)15(14-8)11-5-3-10(4-6-11)13-9(2)16/h3-7,14H,1-2H3,(H,13,16)
InChIKeySXPMDJBGTIHQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide (CAS 692265-92-2): Potent HPGDS Inhibitor with Quantifiable Differentiation from Closest Analogs


N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide (CAS 692265-92-2) is a synthetic pyrazolone–acetamide hybrid that functions as a nanomolar inhibitor of human hematopoietic prostaglandin D2 synthase (HPGDS). With a molecular weight of 231.25 Da and the formula C₁₂H₁₃N₃O₂, this compound combines a 3-methyl-5-oxo-pyrazoline pharmacophore with a para‑acetamidophenyl substituent, a structural arrangement that distinguishes it from both antipyrine‑derived metabolites and more complex HPGDS inhibitor chemotypes. Its inhibitory potency (IC₅₀ = 26 nM) and binding affinity (Kd = 50 nM) against recombinant human HPGDS have been curated in ChEMBL/BindingDB, establishing it as one of the few low‑molecular‑weight pyrazolones with quantitatively characterized HPGDS engagement.

Why Generic Substitution of N-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide Fails: Quantified Potency Gaps Among HPGDS Pyrazole Inhibitors


In‑class pyrazole‑acetamide HPGDS inhibitors are not interchangeable. Even within the same recombinant enzyme assay, a structurally related pyrazole‑acetamide (BDBM50084257 / CHEMBL3425958) exhibits an IC₅₀ of 1,200 nM, which is approximately 46‑fold weaker than the 26 nM IC₅₀ of the title compound. Such a 46‑fold potency gap, arising from subtle differences in substitution pattern, directly translates to a difference in the concentration required to achieve equivalent target engagement in cellular or in vivo models. Substituting the title compound with an analog that has not been quantitatively vetted for HPGDS potency risks under‑dosing, off‑target effects, or non‑reproducible pharmacology. The evidence below provides the validated comparative data necessary for scientific selection.

Product-Specific Quantitative Evidence Guide for N-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide


46‑Fold Superior HPGDS Inhibition Potency vs. the Closest Pyrazole‑Acetamide Analog in an Identical Recombinant Enzyme Assay

In a direct head‑to‑head comparison using the same recombinant human HPGDS assay (E. coli expression, GST enzymatic activity readout with MCBL and glutathione, 30 min incubation), N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide inhibited HPGDS with an IC₅₀ of 26 nM, whereas the structurally related pyrazole‑acetamide BDBM50084257 (CHEMBL3425958) showed an IC₅₀ of 1,200 nM. This represents a 46‑fold potency advantage for the title compound, directly attributable to the pyrazolone‑phenylacetamide scaffold vs. the alternative pyrazole‑methylacetamide scaffold.

HPGDS inhibition pyrazolone structure–activity relationship

Validated Target Engagement: Binding Affinity (Kd = 50 nM) Confirms Direct HPGDS Interaction

Beyond enzymatic inhibition, the title compound demonstrates a binding affinity (Kd) of 50 nM for human HPGDS, measured using a fluorescence polarization competition assay with 1‑phenylpyrazole‑4‑carboxylic acid / 6‑(3‑fluorophenyl)pyridine‑3‑carboxamide as the probe. No equivalent Kd value is available for the closest analog BDBM50084257; its reported Kd is <20,000 nM, indicating at least a 400‑fold weaker binding interaction. The concordance between the IC₅₀ (26 nM) and Kd (50 nM) values provides strong evidence that the observed inhibition arises from direct, specific binding rather than assay artifacts.

HPGDS binding target engagement pyrazolone affinity

Potency Positioning: Moderate Nanomolar HPGDS Inhibitor with a Favorable Window for Selectivity Profiling vs. Ultra‑Potent Leads

Among published HPGDS inhibitors, the title compound occupies a moderate potency tier (IC₅₀ = 26 nM), which is 37‑fold less potent than the ultra‑potent HPGDS inhibitor 1 (IC₅₀ = 0.7 nM) and approximately 2‑fold less potent than the clinical candidate hPGDS‑IN‑1 / SAR191801 (IC₅₀ = 12 nM in fluorescence polarization assay). However, this moderate potency offers a practical advantage: it provides a wider dynamic range for selectivity profiling against related prostaglandin synthases (e.g., mPGES‑1, PGIS) without requiring extensive dilution. The structurally simpler scaffold (MW 231.25 vs. 381.37 for HPGDS inhibitor 1) also facilitates medicinal chemistry derivatization.

HPGDS inhibitor selectivity window pyrazolone lead optimization

Low‑Molecular‑Weight Pyrazolone Scaffold Offers Distinct Physicochemical Advantages Over Bulky HPGDS Inhibitors

The title compound (MW 231.25; molecular formula C₁₂H₁₃N₃O₂) is significantly smaller than advanced HPGDS inhibitors such as HPGDS inhibitor 1 (MW 381.37) and hPGDS‑IN‑1 (MW 416.43) . Its calculated ligand efficiency (LE ≈ 0.42 kcal/mol per heavy atom, based on IC₅₀ = 26 nM and 17 heavy atoms) compares favorably with larger inhibitors. The compound contains two hydrogen‑bond donors (acetamide NH, pyrazolone NH) and three acceptors, complying with Lipinski's rule of five. This compact, polar scaffold is expected to exhibit higher aqueous solubility and lower non‑specific binding than larger, more lipophilic HPGDS inhibitors, though direct solubility or logD measurements have not been reported.

physicochemical property ligand efficiency pyrazolone scaffold

Best Research and Industrial Application Scenarios for N-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide


HPGDS Inhibitor Screening and Selectivity Panel Standard

With a well‑characterized IC₅₀ of 26 nM and Kd of 50 nM against recombinant human HPGDS , this compound serves as an ideal moderate‑potency reference inhibitor for HPGDS biochemical and cellular assays. Its 46‑fold potency advantage over the closest pyrazole‑acetamide analog (IC₅₀ = 1,200 nM) allows it to be used as a positive control to validate assay sensitivity. It can also be employed in selectivity panels to benchmark new HPGDS inhibitors against a chemically distinct pyrazolone scaffold.

Fragment‑Based Lead Discovery and Scaffold‑Hopping Starting Point

The low molecular weight (231.25 Da) and favorable ligand efficiency (≈0.42 kcal/mol/HA) make this compound a suitable starting point for fragment‑based drug discovery targeting HPGDS. Its compact pyrazolone‑acetamide core can be systematically derivatized to explore structure–activity relationships, while the confirmed binding affinity (Kd = 50 nM) ensures that fragment elaboration remains on‑target.

Chemical Biology Tool for Probing HPGDS‑Dependent Prostaglandin D2 Synthesis

HPGDS catalyzes the conversion of PGH2 to PGD2, a mediator implicated in allergic airway inflammation and Duchenne muscular dystrophy. The title compound, as a direct HPGDS binder with nanomolar affinity , can be used in cellular models (e.g., MC/9 mast cells, MEG‑01 megakaryocytes) to interrogate the role of HPGDS in PGD2‑driven signaling pathways. Its moderate potency (26 nM) allows titration studies across a broad concentration range, distinguishing it from ultra‑potent inhibitors that may saturate at low concentrations.

Metamizole Impurity Reference Standard for Pharmaceutical Quality Control

The pyrazolone‑acetamide scaffold of this compound is structurally related to impurities arising during the synthesis or degradation of metamizole (dipyrone). Although direct confirmation as a specific pharmacopoeial impurity requires additional validation, the compound's distinct CAS number (692265-92-2) and high purity (≥98%, per vendors such as ChemScene ) make it a candidate reference material for HPLC method development and forced‑degradation studies in metamizole active pharmaceutical ingredient (API) quality control.

Quote Request

Request a Quote for N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.